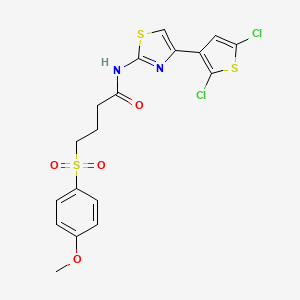
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C18H16Cl2N2O4S3 and its molecular weight is 491.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activity
A study by Tianrui Ren et al. (2000) elaborated on the design, synthesis, and structure-activity relationships of novel ALS inhibitors, highlighting the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide derivatives. These compounds were evaluated for their herbicidal activities, demonstrating the potential of such structures in developing effective herbicides (Ren et al., 2000).
Anticonvulsant Properties
Research by A. A. Farag et al. (2012) focused on synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety, which were then assessed for anticonvulsant activity. Their findings indicated that several synthesized compounds showed protection against picrotoxin-induced convulsions, pointing to the therapeutic potential of such derivatives in epilepsy treatment (Farag et al., 2012).
Photodynamic Therapy Applications
M. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their photophysical and photochemical properties. These compounds showed promising features as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Lipoxygenase Inhibition
A study by Aziz‐ur‐Rehman et al. (2016) explored the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as potential lipoxygenase inhibitors. Their research highlighted the potential of these compounds in modulating inflammatory responses, with several synthesized derivatives showing moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Antiviral Activity
The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides by Zhuo Chen et al. (2010) demonstrated certain anti-tobacco mosaic virus activities, suggesting the potential use of these compounds in developing new antiviral agents (Chen et al., 2010).
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S3/c1-26-11-4-6-12(7-5-11)29(24,25)8-2-3-16(23)22-18-21-14(10-27-18)13-9-15(19)28-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAENFPRDUXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)
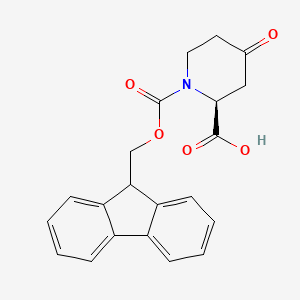
![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)
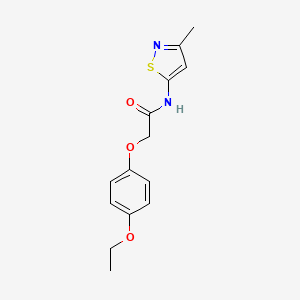
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)
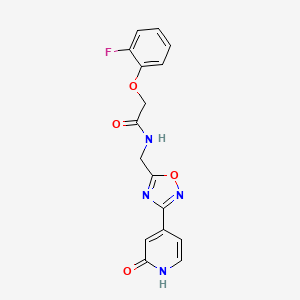
![4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2986945.png)
![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)
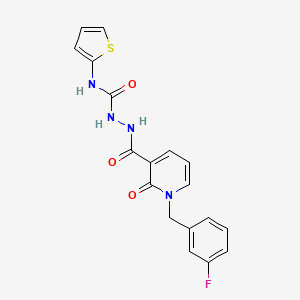
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)
![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)
